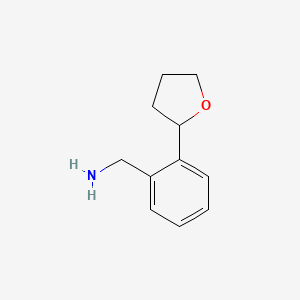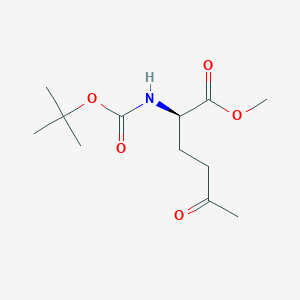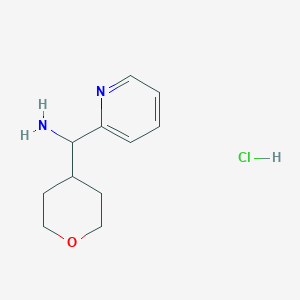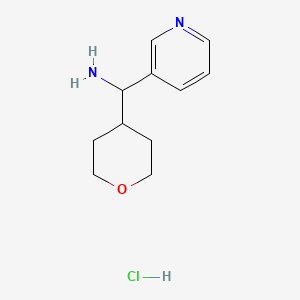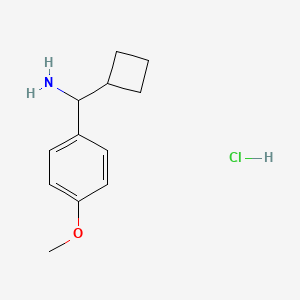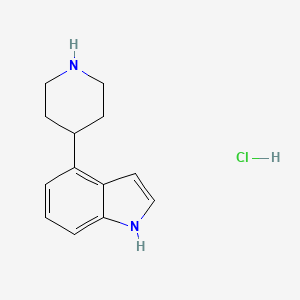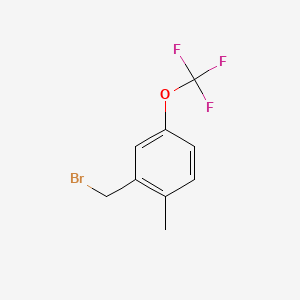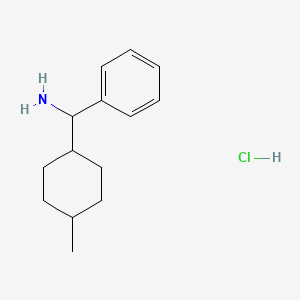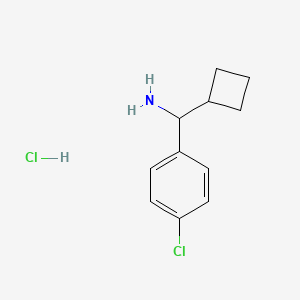
2-Methyl-5-(trifluoromethoxy)cinnamic acid
Übersicht
Beschreibung
2-Methyl-5-(trifluoromethoxy)cinnamic acid is a chemical compound with the molecular formula C11H9F3O3 . It has a molecular weight of 246.18 g/mol . The IUPAC name for this compound is (2E)-3-[2-methyl-5-(trifluoromethoxy)phenyl]-2-propenoic acid . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for 2-Methyl-5-(trifluoromethoxy)cinnamic acid is 1S/C11H9F3O3/c1-7-2-4-9(17-11(12,13)14)6-8(7)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+ . The compound has a complex structure with a cinnamoyl nucleus .Physical And Chemical Properties Analysis
2-Methyl-5-(trifluoromethoxy)cinnamic acid has a molecular weight of 246.18 g/mol . It has a topological polar surface area of 46.5 Ų . The compound has a complexity of 299 .Wissenschaftliche Forschungsanwendungen
Catalytic Asymmetric Synthesis
A novel approach to the asymmetric synthesis of chiral glycidic acid derivatives, involving the catalytic asymmetric epoxidation of cinnamic acid derivatives, has been developed. This method utilizes chiral dioxirane, generated in situ, for the epoxidation, achieving high yields and enantioselectivity. Such derivatives are crucial intermediates for pharmaceuticals like diltiazem hydrochloride, highlighting the importance of cinnamic acid derivatives in synthesizing bioactive molecules (Imashiro & Seki, 2004).
Deoxofluorination for Fluorinated Compounds
The deoxofluorination of cinnamic and (hetero)aromatic carboxylic acids using sulfur tetrafluoride leads to the synthesis of diverse trifluoromethyl-substituted aromatic and heteroaromatic compounds. These products serve as starting materials for creating novel fluorinated amino acids, anilines, and aliphatic amines, which are foundational in medicinal chemistry and agrochemistry (Trofymchuk et al., 2020).
Oxidative Coupling for α,β-Epoxy Ketones
A one-pot oxidative coupling method has been developed for the synthesis of α,β-epoxy ketones from methyl arenes and cinnamic acids. This process involves C(sp^3)―H activation and decarboxylation, showcasing an efficient and practical approach to synthesizing valuable ketones (Singh, Kumar, & Singh, 2017).
Trifluoromethoxylation of Aliphatic Substrates
A method for the nucleophilic displacement of the trifluoromethoxy group from activated aromatic rings, leading to the formation of aliphatic trifluoromethyl ethers, has been discovered. This represents the first example of such a reaction, underscoring the potential of 2-Methyl-5-(trifluoromethoxy)cinnamic acid derivatives in synthesizing trifluoromethyl ethers (Marrec et al., 2010).
Novel Synthesis Approaches
Research has also focused on direct synthesis methods for cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids, employing boron tribromide among other reagents. This provides a new pathway to synthesize cinnamic acids, highlighting their versatility and importance in organic synthesis (Chiriac, Tanasă, & Onciu, 2005).
Eigenschaften
IUPAC Name |
(E)-3-[2-methyl-5-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-7-2-4-9(17-11(12,13)14)6-8(7)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYBXYXIWXGYJQ-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1471977.png)
